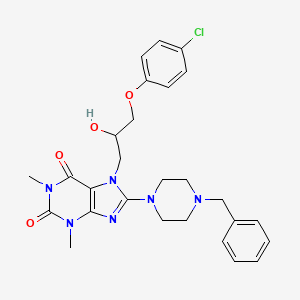
3-(Chloromethyl)-4-methylpyridazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H7Cl2N. It is used in various scientific and industrial applications . It is a yellow powder or yellow-tan solid with an irritating odor .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)pyridine hydrochloride involves several steps :- The 3-pyridinemethanol reacts with thionyl chloride to produce 3-(Chloromethyl)pyridine hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)pyridine hydrochloride consists of a pyridine ring with a chloromethyl group attached .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Chloromethyl)pyridine hydrochloride are not available, it is known that this compound is incompatible with strong oxidizing agents and strong bases .Physical And Chemical Properties Analysis
3-(Chloromethyl)pyridine hydrochloride is a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble .Wissenschaftliche Forschungsanwendungen
Synthesis and Purification Techniques
A significant area of study is the synthesis and purification of derivatives of methylpyridazine, such as 3-(Chloromethyl)-4-methylpyridazine. Research by Yang Shao-juan (2012) introduced a synthesis method for 3-chloro-4-methylpyridazine, emphasizing its importance as an intermediate for pesticides and anti-viral drugs. The synthesis process involved four steps, starting with hydrazine hydrate and citraconic anhydride, and resulted in a 30% product yield. This method is highlighted for its mild reaction conditions, readily available materials, and suitability for industrial production (Yang Shao-juan, 2012).
Additionally, Zhao Chun-shen (2009) reported on the synthesis of 3-chloro-5-methylpyridazine, another important intermediate for pesticides and antiviral drugs. This process was achieved through chlorination, substitution, and oxidation reactions, starting from citraconic anhydride and leading to a 27% total product yield. The study verified the structure of the synthesized compound using IR and 1H NMR techniques (Zhao Chun-shen, 2009).
Chemical Reactions and Properties
The research on methyl derivatives of pyridazine compounds, including their chlorination and the resulting chemical reactions, is another key application area. K. Rubina et al. (1989) investigated the free radical chlorination of methyl derivatives of pyridine, pyrazine, and thiazole by N-chlorosuccinimide, leading to chloromethylpyridine and dichloromethylpyrazine products. This study provides insights into preparative yields and chemical reactivity of these compounds (K. Rubina, I. Iovel', Y. Gol'dberg, F. V. Shimanskaya, 1989).
Applications in Imaging and Cancer Research
An intriguing application of related compounds is in the field of imaging and cancer research. The study by A. Amoroso et al. (2008) on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium highlighted its use as a thiol-reactive luminescent agent. This compound, with its long luminescence lifetime and large Stokes shift, accumulates in mitochondria, marking the first application of a 3MLCT luminescent agent for specific targeting in imaging. Such studies underscore the potential for these compounds in advanced medical research and diagnostic imaging (A. Amoroso, R. J. Arthur, M. Coogan, J. Court, V. Fernández‐Moreira, A. Hayes, D. Lloyd, C. Millet, Simon J. A. Pope, 2008).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as mechlorethamine, an alkylating drug, have been used as antineoplastic agents to treat various forms of cancer .
Mode of Action
- Attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .
- DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .
- The induction of mispairing of the nucleotides leading to mutations .
Biochemical Pathways
Alkylating agents are known to interfere with dna replication and rna transcription, which can affect multiple biochemical pathways .
Result of Action
Alkylating agents can cause cell death by interfering with dna replication and rna transcription .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the substance is classified as toxic to aquatic life with long-lasting effects, causes serious eye damage, is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation . These factors should be considered when handling and disposing of the compound.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-4-methylpyridazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-5-2-3-8-9-6(5)4-7;/h2-3H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEJUPZTFKVMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4-methylpyridazine hydrochloride | |
CAS RN |
1956370-79-8 |
Source


|
| Record name | 3-(chloromethyl)-4-methylpyridazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2943685.png)



![N-isopentyl-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2943694.png)

![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide](/img/structure/B2943696.png)
![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)



![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)
